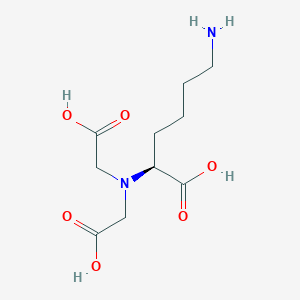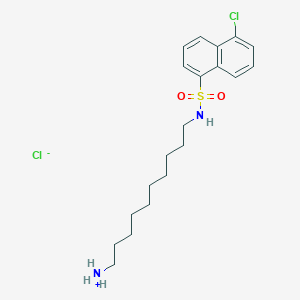![molecular formula C12H13N5 B043413 7,8-ジメチルイミダゾ[4,5-f]キノキサリン CAS No. 92180-79-5](/img/structure/B43413.png)
7,8-ジメチルイミダゾ[4,5-f]キノキサリン
概要
説明
2-Amino-3,7,8-trimethylimidazo(4,5-f)quinoxaline is a heterocyclic aromatic amine. It is known for its mutagenic and carcinogenic properties, often formed during the cooking of meat at high temperatures . This compound is a yellow crystalline powder, stable at room temperature, and slightly soluble in organic solvents like methanol and dimethyl sulfoxide .
科学的研究の応用
2-Amino-3,7,8-trimethylimidazo(4,5-f)quinoxaline is widely used in scientific research due to its mutagenic properties. It serves as a model compound in studies related to:
Chemistry: Understanding the formation and reactivity of heterocyclic amines.
Biology: Investigating the mutagenic effects on DNA and cellular processes.
Medicine: Exploring its role in carcinogenesis and potential therapeutic interventions.
Industry: Used in the development of assays for detecting mutagenic compounds in food products.
作用機序
Target of Action
7,8-DimeIQX, also known as 2-Amino-3,7,8-trimethylimidazo(4,5-f)quinoxaline, is a type of heterocyclic aromatic amine (HAA). HAAs are environmental contaminants formed during the cooking of meat or fish, in cigarette smoke, or exhaust gas . The primary targets of 7,8-DimeIQX are enzymes that catalyze metabolites capable of binding to DNA .
Mode of Action
The mode of action of 7,8-DimeIQX involves its interaction with these enzymes, leading to the production of metabolites that can bind to DNA . This interaction results in changes at the molecular level, potentially leading to genotoxic effects .
Biochemical Pathways
The biochemical pathways affected by 7,8-DimeIQX involve the metabolic activation of the compound in the liver . The compound undergoes enzymatic transformations, leading to the production of metabolites that can bind to DNA . The classification of HAAs, including 7,8-DimeIQX, according to enzymatic profiles, is consistent with their chemical structures .
Pharmacokinetics
It is known that the liver plays a major role in the metabolic activation of this compound .
Result of Action
The result of 7,8-DimeIQX’s action is the formation of metabolites that can bind to DNA . This can lead to genotoxic effects, contributing to the compound’s classification as a possible or probable carcinogen .
Action Environment
The action of 7,8-DimeIQX is influenced by environmental factors such as temperature and the presence of other compounds. For example, the formation of HAAs, including 7,8-DimeIQX, is increased at higher cooking temperatures . Additionally, the use of certain additives in food preparation, such as basil, can influence the levels of 7,8-DimeIQX .
生化学分析
Biochemical Properties
It has been suggested that it may interact with various enzymes, proteins, and other biomolecules . For instance, it has been shown that 7,8-DimeIQX can bind to DNA . This interaction could potentially lead to DNA damage and contribute to its carcinogenic properties .
Cellular Effects
It is known that HAAs, including 7,8-DimeIQX, can have mutagenic effects in bacteria and carcinogenic effects in animals . These effects could potentially be due to the interaction of 7,8-DimeIQX with cellular components, such as DNA .
Molecular Mechanism
It is known that 7,8-DimeIQX can bind to DNA . This binding could potentially lead to DNA damage and contribute to its carcinogenic properties .
Temporal Effects in Laboratory Settings
It is known that the formation of HAAs, including 7,8-DimeIQX, can be influenced by the cooking time and temperature .
Dosage Effects in Animal Models
It is known that HAAs, including 7,8-DimeIQX, can have carcinogenic effects in animals .
Metabolic Pathways
It is known that HAAs, including 7,8-DimeIQX, can be metabolized in the liver .
Transport and Distribution
It is known that HAAs, including 7,8-DimeIQX, can be distributed throughout the body .
Subcellular Localization
It is known that HAAs, including 7,8-DimeIQX, can interact with cellular components, such as DNA .
準備方法
The synthesis of 2-Amino-3,7,8-trimethylimidazo(4,5-f)quinoxaline typically involves a multi-step reaction. One common method includes the reaction of dimethyl-2-imidazoleacetic acid with phenylacetone to form an intermediate, which is then reacted with pentabromoacetone to yield the target compound . Industrial production methods are similar but scaled up to accommodate larger quantities, ensuring purity and consistency.
化学反応の分析
2-Amino-3,7,8-trimethylimidazo(4,5-f)quinoxaline undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate, leading to the formation of quinoxaline derivatives.
Reduction: Using reducing agents such as sodium borohydride, the compound can be reduced to its corresponding amine derivatives.
Substitution: Halogenation and nitration reactions are common, where halogens or nitro groups replace hydrogen atoms on the aromatic ring.
類似化合物との比較
2-Amino-3,7,8-trimethylimidazo(4,5-f)quinoxaline is unique due to its specific structure and high mutagenic potential. Similar compounds include:
2-Amino-3,8-dimethylimidazo(4,5-f)quinoxaline: Known for its strong mutagenic activity.
2-Amino-3,4,8-trimethylimidazo(4,5-f)quinoxaline: Another potent mutagen formed during meat cooking
These compounds share structural similarities but differ in their mutagenic potency and specific applications in research.
特性
IUPAC Name |
3,7,8-trimethylimidazo[4,5-f]quinoxalin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N5/c1-6-7(2)15-10-8(14-6)4-5-9-11(10)16-12(13)17(9)3/h4-5H,1-3H3,(H2,13,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFQHIQJNQCWLNR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C2C(=N1)C=CC3=C2N=C(N3C)N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10238913 | |
| Record name | 2-Amino-3,7,8-trimethylimidazo(4,5-f)quinoxaline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10238913 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
92180-79-5 | |
| Record name | 2-Amino-3,7,8-trimethylimidazo[4,5-f]quinoxaline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=92180-79-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Amino-3,7,8-trimethylimidazo(4,5-f)quinoxaline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0092180795 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Amino-3,7,8-trimethylimidazo(4,5-f)quinoxaline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10238913 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-METHYL MEIQX | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/691747VC8D | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Diethyl 2-acetamido-2-[2-(1H-indol-3-yl)ethyl]propanedioate](/img/structure/B43331.png)


![prop-2-enyl N-[2,4-dihydroxy-6-(hydroxymethyl)-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]carbamate](/img/structure/B43344.png)



![[2-(Aminocarbonyl)ethyl] Methanethiosulfonate](/img/structure/B43350.png)





